molecular formula C11H18O3 B11765337 tert-Butyl 4-cyclopropyl-4-oxobutanoate

tert-Butyl 4-cyclopropyl-4-oxobutanoate

Cat. No.: B11765337
M. Wt: 198.26 g/mol
InChI Key: BZUDZUHYBPOSMJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyclopropyl-4-oxobutanoate: is an organic compound with the molecular formula C11H18O3. It is a derivative of butanoic acid and features a tert-butyl group, a cyclopropyl group, and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-cyclopropyl-4-oxobutanoate typically involves the esterification of 4-cyclopropyl-4-oxobutanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-cyclopropyl-4-oxobutanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl or cyclopropyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: tert-Butyl 4-cyclopropyl-4-oxobutanoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, this compound may be used to study enzyme-catalyzed reactions and metabolic pathways involving ester and ketone groups.

Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as precursors to active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is utilized in the manufacture of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which tert-Butyl 4-cyclopropyl-4-oxobutanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ester and ketone groups can undergo hydrolysis and other transformations, leading to the formation of active metabolites. These metabolites may interact with specific pathways, influencing biochemical processes.

Comparison with Similar Compounds

    tert-Butyl 3-oxobutanoate: Similar in structure but lacks the cyclopropyl group.

    tert-Butyl 4-hydroxy-4-oxobutanoate: Contains a hydroxyl group instead of a cyclopropyl group.

    tert-Butyl 4-phenyl-4-oxobutanoate: Features a phenyl group instead of a cyclopropyl group.

Uniqueness: tert-Butyl 4-cyclopropyl-4-oxobutanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl 4-cyclopropyl-4-oxobutanoate

InChI

InChI=1S/C11H18O3/c1-11(2,3)14-10(13)7-6-9(12)8-4-5-8/h8H,4-7H2,1-3H3

InChI Key

BZUDZUHYBPOSMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)C1CC1

Origin of Product

United States

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